Home > Products > Screening Compounds P27108 > Pizotifen maleate
Pizotifen maleate - 24359-22-6

Pizotifen maleate

Catalog Number: EVT-1582148
CAS Number: 24359-22-6
Molecular Formula: C23H25NO4S
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pizotifen maleate is a maleate salt obtained by reaction of pizotifen with one equivalent of maleic acid. It has a role as a histamine antagonist, a muscarinic antagonist and a serotonergic antagonist. It contains a pizotifen(1+).
Overview

Pizotifen maleate, also known as Pizotyline maleate, is a compound primarily recognized for its role as a serotonin receptor antagonist. It is particularly effective in the prophylaxis of migraine headaches due to its high affinity for various serotonin receptors, specifically the 5-HT2 and 5-HT1C receptors. The compound is classified under the category of triptans, which are commonly used in migraine treatment.

Source

Pizotifen maleate is synthesized from 4-(9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thien-4-ylidene)-1-methylpiperidine and is typically available as a crystalline solid. The compound can be sourced from chemical suppliers such as Cayman Chemical and MedChemExpress, which provide detailed specifications regarding its purity and storage conditions .

Classification

Pizotifen maleate falls under the classification of pharmaceutical agents used for migraine prophylaxis. It is categorized as a serotonin receptor antagonist, specifically targeting the 5-HT2 and dopamine D2 receptors .

Synthesis Analysis

Methods

The synthesis of pizotifen maleate involves several chemical reactions that typically include the condensation of specific precursors. The detailed synthetic pathway includes:

  1. Formation of the Core Structure: The initial step involves synthesizing the piperidine derivative which serves as the backbone.
  2. Cyclization: This step forms the benzo-thiophene structure that is critical for the activity of pizotifen.
  3. Maleate Salt Formation: Finally, pizotifen is converted into its maleate salt form to enhance its stability and solubility in pharmaceutical formulations.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to analyze and validate the purity of the synthesized product .

Molecular Structure Analysis

Structure

Pizotifen maleate has a complex molecular structure characterized by:

  • Molecular Formula: C19H21N1S1 · C4H6O5
  • Molecular Weight: 429.5 g/mol
  • Structural Features: The compound features a piperidine ring fused with a benzo-thiophene moiety, contributing to its receptor binding properties.

Data

The compound's structure can be represented in various forms including 2D and 3D models which illustrate its spatial arrangement and functional groups that interact with serotonin receptors .

Chemical Reactions Analysis

Reactions

Pizotifen maleate undergoes various chemical reactions relevant to its pharmacological activity:

  1. Receptor Binding: The primary reaction of interest involves its binding to serotonin receptors, particularly 5-HT2C and D2 receptors.
  2. Metabolic Reactions: In biological systems, pizotifen may undergo metabolic transformations leading to active or inactive metabolites.

Technical Details

The binding affinity of pizotifen maleate has been quantified using techniques such as radiolabeled ligand binding assays, revealing dissociation constants (Kis) of 7.94 nM for 5-HT2C and 2.4 nM for D2 receptors .

Mechanism of Action

Process

Pizotifen maleate exerts its pharmacological effects primarily through antagonism at serotonin receptors:

  1. Inhibition of Serotonin Activity: By blocking 5-HT2 receptors, pizotifen reduces vasodilation and inflammation associated with migraine attacks.
  2. Dopaminergic Modulation: Its action on dopamine receptors may also contribute to its efficacy in preventing migraines.

Data

Research indicates that pizotifen's antagonistic properties significantly lower the frequency and severity of migraine episodes in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Sparingly soluble in aqueous solutions; soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
  • Storage Conditions: Recommended storage at -20°C for stability over extended periods .

Chemical Properties

  • pH Stability: Stable at physiological pH levels but requires careful handling due to potential degradation in aqueous solutions.
  • Safety Data: Classified as hazardous; appropriate safety measures should be employed during handling .
Applications

Pizotifen maleate is primarily utilized in scientific research related to migraine treatment. Its applications include:

  • Migraine Prophylaxis: Widely used in clinical settings for preventing migraine headaches.
  • Research Tool: Employed in studies investigating serotonin receptor functions and their implications in neurological disorders.
  • Pharmaceutical Development: Investigated for potential formulations aimed at enhancing solubility and bioavailability.
Introduction to Pizotifen Maleate: Historical Context and Research Significance

Discovery and Early Pharmacological Characterization of Pizotifen

Pizotifen (chemical name: 4-(1-methyl-4-piperidylidine)-9,10-dihydro-4H-benzo-[4,5]cyclohepta[1,2]-thiophene) was first synthesized in 1964 as part of a chemical exploration of tricyclic compounds with benzocycloheptene structures [1] [7]. Initially designated BC-105, it was identified as a serotonin antagonist through in vivo studies demonstrating its ability to inhibit serotonin-induced contractions in rat uterus and cat nictitating membrane preparations [7]. Early pharmacological profiling revealed potent antihistaminic (H1 receptor) and mild anticholinergic properties, positioning it structurally and functionally between classic tricyclic antidepressants like amitriptyline and the antihistamine cyproheptadine [1] [4]. Its high bioavailability (78%) and prolonged elimination half-life (23 hours) were established in human pharmacokinetic studies by the early 1970s, supporting once-daily dosing potential [1] [7]. The compound received its first regulatory approval in the UK in 1974 under the brand name Sandomigran, marking its formal entry into migraine therapeutics [2].

Table 1: Key Milestones in Pizotifen's Early Development

YearEventSignificance
1964Initial synthesisIdentified as a benzocycloheptene-containing tricyclic compound (BC-105)
Late 1960sIn vivo serotonin antagonism confirmedDemonstrated inhibition of serotonin-induced smooth muscle contractions
1974UK approval (Sandomigran)First regulatory approval for migraine prophylaxis
1977Antidepressant effects reportedDouble-blind trial showing efficacy in mild-moderate depression [10]

Evolution of Research Focus: From Serotonin Antagonism to Multimodal Receptor Interactions

Initial research emphasized pizotifen's role as a serotonin (5-HT) antagonist, particularly at 5-HT₂ receptors. However, advanced receptor binding studies in the 1980s-2000s revealed a complex multimodal pharmacodynamic profile. Quantitative affinity assays demonstrated potent binding to additional targets:

  • Histamine H₁ receptors (Ki = 1.9 nM), explaining sedative effects and appetite stimulation [1] [7]
  • Muscarinic acetylcholine receptors (M3 Ki = 29 nM), accounting for anticholinergic effects like dry mouth [1]
  • Dopamine receptors (D2 Ki = 2.4-87 nM), suggesting potential CNS modulation beyond migraine [1] [7]
  • Adrenergic α₁/α₂ receptors (α1A Ki = 65 nM; α2B Ki = 225 nM), implicating vascular tone regulation [1]

This broad polypharmacology shifted the mechanistic understanding of pizotifen from a selective serotonin blocker to a multi-receptor modulator. Functional studies further revealed its ability to antagonize the discriminative stimulus effects of psychedelics (LSD, mescaline) and MDMA via 5-HT₂A blockade, suggesting applications in substance toxicity management [1] [10]. Notably, its affinity profile diverged significantly from structurally related compounds:

  • Unlike cyproheptadine, pizotifen shows higher 5-HT₂B/2C selectivity
  • Compared to tricyclic antidepressants, it exhibits weaker norepinephrine transporter (NET) inhibition [7]

Table 2: Comparative Receptor Affinity Profiles (Ki in nM)

TargetPizotifenCyproheptadineAmitriptylineClinical Implication
5-HT₂A2.06.320Migraine prophylaxis, hallucinogen antagonism
5-HT₂B2.0–2.35.585Cranial vasoregulation
H₁1.91.13.5Sedation, weight gain
M₃29251.9Anticholinergic effects
NET710>10,00035Limited antidepressant/noradrenergic effects

Role in Migraine Prophylaxis: Mechanistic Paradigms and Unresolved Questions

Pizotifen's clinical establishment as a migraine prophylactic agent stems from its ability to disrupt multiple pathways in migraine pathophysiology:

  • 5-HT₂B Receptor Antagonism: Critical for inhibiting neurogenic inflammation and preventing nitric oxide-triggered vasodilation in meningeal vessels [1] [8]. This distinguishes it from triptans (5-HT₁B/1D agonists used acutely).
  • Central Gating of Trigeminovascular Signals: H₁ and 5-HT₂A/2C receptor blockade in thalamic and cortical regions may raise activation thresholds for cortical spreading depression (CSD), the electrophysiological correlate of migraine aura [1] [9].
  • Platelet Modulation: By inhibiting serotonin uptake by platelets, pizotifen reduces serotonin-enhanced platelet aggregation, potentially mitigating serotonin-release-triggered vasoconstriction/vasodilation cycles [7] [8].

Despite decades of use, critical mechanistic questions remain unresolved:

  • Weight Gain Mechanisms: Appetite stimulation occurs in 15-30% of long-term users, but the exact receptor(s) involved (H₁? 5-HT₂C? MC4R?) are unconfirmed [1] [4].
  • Variable Efficacy Across Migraine Subtypes: Evidence for efficacy in menstrual migraine or migraine with aura is anecdotal; no biomarkers predict response [3].
  • Pediatric Paradox: While effective in childhood abdominal migraine [5], randomized trials fail to show superiority over placebo for pediatric migraine prophylaxis [1] [3]. This may reflect developmental differences in receptor expression or pharmacokinetics.
  • Antidepressant Synergy: Early trials noted mood improvement in migraineurs with comorbid depression [10], but whether this involves D2/5-HT₁A partial agonism (Ki = 200 nM/partial agonist) remains unexplored [7].

Table 3: Molecular Targets in Migraine Pathophysiology

TargetAffinity (Ki)Biological Effect in MigraineTherapeutic Implication
5-HT₂B2.0–2.3 nMInhibits neurogenic inflammation in meningesPrevents vasodilation/plasma extravasation
H₁1.9 nMModulates trigeminovascular nociceptive transmissionReduces central sensitization
5-HT₂A2.0 nMAttenuates cortical spreading depression (CSD)May suppress aura generation
D₂2.4–87 nMAlters dopaminergic tone in brainstem nucleiModulates nausea/autonomic symptoms
Platelet SERT>10,000 nMIndirectly reduces serotonin-enhanced platelet aggregationPrevents vasoactive amine release

Properties

CAS Number

24359-22-6

Product Name

Pizotifen maleate

IUPAC Name

(Z)-but-2-enedioic acid;1-methyl-4-(6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-2-ylidene)piperidine

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C19H21NS.C4H4O4/c1-20-11-8-15(9-12-20)19-16-5-3-2-4-14(16)6-7-18-17(19)10-13-21-18;5-3(6)1-2-4(7)8/h2-5,10,13H,6-9,11-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GGYSHFFKUHGBIK-BTJKTKAUSA-N

SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O

Canonical SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN1CCC(=C2C3=C(CCC4=CC=CC=C42)SC=C3)CC1.C(=C\C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.